molecular formula C14H16N4O3 B5579022 Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)-

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)-

Cat. No.: B5579022
M. Wt: 288.30 g/mol
InChI Key: SPVDOTYMPLSPNN-FNORWQNLSA-N
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Description

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- is a complex organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of an acrylamide group, a phenyl ring substituted with ethoxy and methoxy groups, and a triazole ring. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.

    Substitution on the phenyl ring: The ethoxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions, often using azide and alkyne precursors in a Huisgen cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl ring substitutions may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acrylamide, 3-(4-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)
  • Acrylamide, 3-(4-ethoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)
  • Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(1H-[1,2,4]triazol-3-yl)

Uniqueness

The unique combination of the ethoxy and methoxy groups on the phenyl ring, along with the triazole ring, gives acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-21-11-6-4-10(8-12(11)20-2)5-7-13(19)17-14-15-9-16-18-14/h4-9H,3H2,1-2H3,(H2,15,16,17,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDOTYMPLSPNN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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